5-Ethyl-3-methyl-5-phenyloxazolidin-2-one

Description

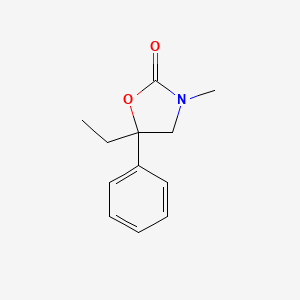

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

5-ethyl-3-methyl-5-phenyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C12H15NO2/c1-3-12(9-13(2)11(14)15-12)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |

InChI Key |

XELZIJZXBVSVSX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CN(C(=O)O1)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Structure, Stereochemistry, and Conformational Analysis

Chirality in Oxazolidin-2-one Systems, including 5-Ethyl-3-methyl-5-phenyloxazolidin-2-one

Chirality is a fundamental property of oxazolidin-2-one systems, arising from the presence of one or more stereogenic centers within the five-membered ring. In the case of this compound, the carbon atom at the 5-position (C5) is a stereocenter. This is because it is bonded to four different substituent groups: the oxygen atom of the ring (O1), the methylene (B1212753) carbon of the ring (C4), an ethyl group, and a phenyl group.

The presence of this single chiral center means that the molecule can exist as a pair of enantiomers: (R)-5-Ethyl-3-methyl-5-phenyloxazolidin-2-one and (S)-5-Ethyl-3-methyl-5-phenyloxazolidin-2-one. These stereoisomers are non-superimposable mirror images of each other and may exhibit different biological activities or function differently as chiral auxiliaries. researchgate.net The synthesis of such compounds often requires asymmetric strategies to produce a single enantiomer in high purity, which is critical for applications in pharmaceuticals and stereoselective synthesis. nih.govorganic-chemistry.org

If additional substituents are introduced at other positions, such as C4, diastereomers can also be formed. The control and determination of both relative (cis/trans) and absolute (R/S) stereochemistry are therefore paramount in the study and application of these compounds. researchgate.net

Absolute and Relative Stereochemical Assignment Methodologies

Determining the precise three-dimensional arrangement of atoms in chiral molecules is essential. A combination of crystallographic and spectroscopic techniques is typically employed for the unambiguous assignment of absolute and relative stereochemistry in oxazolidin-2-one derivatives.

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of both its connectivity and absolute configuration. springernature.com For chiral, non-centrosymmetric crystals, the technique of anomalous diffraction can be used to distinguish between a molecule and its mirror image. mit.edu

The quality of the determination is often expressed by the Flack parameter; a value close to zero for the correct enantiomer confirms the assigned absolute structure with high confidence. ed.ac.uknih.gov This method has been successfully applied to numerous oxazolidin-2-one derivatives, confirming the spatial orientation of substituents at the chiral centers. nih.govresearchgate.net Although a crystal structure for the title compound is not publicly available, data from closely related structures, such as (–)-(4R,5S)-4-Methyl-3-[2(R)-(4-methylphenyl)propionyl]-5-phenyloxazolidin-2-one, illustrate the power of this technique. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₂₁NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 13.066 (8) |

| b (Å) | 9.509 (8) |

| c (Å) | 7.201 (4) |

| β (°) | 102.95 (4) |

| Volume (ų) | 871.9 (10) |

| Method of Configuration Assignment | Assigned based on known starting material |

When single crystals are not available, spectroscopic methods are invaluable for stereochemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. For 4,5-disubstituted oxazolidin-2-ones, the coupling constant (³J) between the protons at C4 and C5 is diagnostic. It is well-established that trans isomers exhibit a much smaller coupling constant (typically ³J = 2-5 Hz) compared to their cis counterparts (typically ³J = 7-10 Hz). researchgate.net Advanced two-dimensional NMR techniques, such as COSY and NOESY, can further elucidate through-bond and through-space correlations, respectively, helping to build a complete picture of the molecule's relative stereochemistry. mdpi.comlongdom.org

Circular Dichroism (CD) Spectroscopy is a chiroptical technique used to investigate chiral molecules and can be employed to determine absolute configuration. researchgate.net Enantiomers absorb left- and right-circularly polarized light differently, resulting in distinct CD spectra (positive or negative Cotton effects) that are mirror images of each other. The absolute configuration of a novel oxazolidin-2-one can be assigned by comparing its experimental CD spectrum to that of a known, structurally similar compound or to theoretical spectra calculated using quantum chemical methods. nih.govrsc.org This technique is particularly useful for confirming the enantiopurity and absolute stereochemistry of synthetic products. nih.gov

Conformational Preferences of the Oxazolidin-2-one Ring System

The five-membered oxazolidin-2-one ring is not planar. To minimize torsional strain, it adopts a puckered conformation, typically described as an "envelope" or "twist" (T) form. In an envelope conformation, four of the ring atoms are roughly coplanar, while the fifth atom is displaced out of this plane. researchgate.net

The specific atom that is out of the plane and the degree of puckering are influenced by the nature and position of the substituents on the ring. nih.gov For instance, in a study of a complex molecule containing an oxazolidinone ring, X-ray diffraction revealed a twist conformation, denoted as ²T₁, indicating a specific puckering pattern. researchgate.net These conformational preferences are critical as they position the substituents in specific spatial arrangements (pseudo-axial or pseudo-equatorial), which in turn dictates the steric environment around the molecule.

Impact of Substituents on Ring Conformation and Stereochemical Outcomes

Substituents on the oxazolidin-2-one ring exert a profound influence on both its conformational equilibrium and the stereochemical outcome of its reactions. acs.org The size and electronic nature of the groups attached to the ring dictate the most stable conformation by minimizing steric hindrance and unfavorable electronic interactions.

Mechanistic Investigations of Oxazolidin 2 One Formation and Reactivity

Reaction Pathway Elucidation for Key Synthetic Transformations

The formation of the 5-Ethyl-3-methyl-5-phenyloxazolidin-2-one ring system typically involves the reaction of a three-carbon synthon with a source of the N-methylcarbamate moiety. Common strategies include the cycloaddition of epoxides with isocyanates or the intramolecular cyclization of functionalized precursors. The elucidation of these reaction pathways hinges on understanding the fundamental steps of nucleophilic attack and subsequent cyclization.

A prevalent method for synthesizing oxazolidin-2-ones is the reaction between an epoxide and an isocyanate. In the context of this compound, this would involve a 2-ethyl-2-phenyloxirane and methyl isocyanate. The initial and often rate-determining step is the nucleophilic attack that opens the epoxide ring. This can be initiated either by the nitrogen of the isocyanate or by an external nucleophile, particularly when the reaction is catalyzed.

In uncatalyzed reactions, the nitrogen atom of the isocyanate can directly attack one of the epoxide carbons. For an unsymmetrical epoxide like 2-ethyl-2-phenyloxirane, the regioselectivity of this attack is critical. The attack generally occurs at the less sterically hindered carbon atom. However, electronic factors, such as the stabilization of a partial positive charge by the phenyl group, can also influence the site of attack.

When a catalyst is employed, such as a Lewis acid or a halide ion, the mechanism is altered. The catalyst activates the epoxide, making it more susceptible to nucleophilic attack. For instance, a Lewis acid coordinates to the epoxide oxygen, polarizing the C-O bonds and facilitating ring-opening. A halide ion, acting as a nucleophile, can attack one of the epoxide carbons in an SN2 fashion, leading to a haloalkoxide intermediate. This intermediate then reacts with the isocyanate.

Computational studies on similar systems, such as the reaction of styrene (B11656) oxide with chlorosulfonyl isocyanate (CSI), suggest that the nucleophilic attack of the isocyanate nitrogen onto an epoxide carbon and the ring-opening of the epoxide can occur in an asynchronous concerted manner. beilstein-journals.org This implies that the bond formation and bond breaking events, while not simultaneous, are part of a single kinetic step. The transition state for such a process would involve a partial bond between the isocyanate nitrogen and an epoxide carbon, and a partially broken epoxide C-O bond.

Following the initial nucleophilic attack and ring-opening of the epoxide, an intermediate is formed which then undergoes intramolecular cyclization to form the five-membered oxazolidinone ring. The nature of this intermediate depends on the specific synthetic route.

In the epoxide-isocyanate reaction, the initial ring-opening leads to an oxygen-anion intermediate which then attacks the carbonyl carbon of the isocyanate moiety. This intramolecular cyclization is typically a rapid and irreversible step that forms the stable oxazolidinone ring. For the synthesis of this compound, this would involve the attack of the newly formed alkoxide onto the methyl isocyanate carbonyl group.

Alternative routes, such as the palladium-catalyzed cyclization of allylic carbamates, proceed through different intermediates. In these reactions, a π-allyl palladium complex is often formed. The carbamate (B1207046) nitrogen then acts as an intramolecular nucleophile, attacking the π-allyl system to forge the C-N bond and close the ring. nih.gov The regioselectivity of this attack determines which carbon of the former double bond becomes the C4 or C5 of the oxazolidinone ring.

Another elegant approach involves the combination of an asymmetric aldol (B89426) reaction with a Curtius rearrangement. nih.gov This method generates an acyl azide (B81097) intermediate, which upon thermal decomposition, rearranges to an isocyanate. This isocyanate is then positioned to undergo intramolecular cyclization with a neighboring hydroxyl group to furnish the oxazolidinone ring. nih.gov This pathway allows for a high degree of stereocontrol over the substituents at the C4 and C5 positions.

The table below summarizes key intermediates in different synthetic pathways leading to oxazolidin-2-ones.

| Synthetic Pathway | Key Intermediate(s) | Reference |

|---|---|---|

| Epoxide + Isocyanate | Haloalkoxide or Zwitterionic adduct | beilstein-journals.org |

| Palladium-catalyzed allylic carbamate cyclization | π-allyl palladium complex | nih.gov |

| Asymmetric Aldol / Curtius Rearrangement | Acyl azide, Isocyanate | nih.gov |

Role of Catalysts and Reagents in Reaction Mechanisms

Catalysts and reagents play a pivotal role in governing the efficiency, selectivity, and mechanistic pathway of oxazolidin-2-one formation. They can activate substrates, facilitate key bond-forming events, and influence the stereochemical outcome of the reaction.

Lewis acids are commonly employed to activate epoxides towards nucleophilic attack. By coordinating to the epoxide oxygen, a Lewis acid enhances the electrophilicity of the epoxide carbons, thereby accelerating the rate of ring-opening. Common Lewis acids used in these reactions include aluminum and chromium complexes. nih.gov The choice of Lewis acid can significantly impact the regioselectivity of the epoxide opening, particularly in cases where steric and electronic factors are finely balanced. For instance, in the synthesis of 5-phenyl substituted oxazolidinones, the Lewis acid can direct the nucleophilic attack to the benzylic carbon by stabilizing the developing positive charge.

Lewis bases, such as tertiary amines or phosphines, can also catalyze oxazolidinone formation. They can act as nucleophilic catalysts, initially attacking the epoxide to form a zwitterionic intermediate. This intermediate is then trapped by the isocyanate. Alternatively, they can function as Brønsted bases, deprotonating a precursor molecule to generate a more potent nucleophile for the cyclization step.

The table below provides examples of Lewis acid and base catalysts used in oxazolidinone synthesis.

| Catalyst Type | Example(s) | Role in Mechanism | Reference |

|---|---|---|---|

| Lewis Acid | Aluminum (salen) complexes, Chromium (salphen) complexes | Epoxide activation | nih.gov |

| Lewis Base | Tertiary amines, Phosphines | Nucleophilic catalysis, Brønsted base | organic-chemistry.org |

Transition metals, particularly palladium, copper, and iridium, have proven to be versatile catalysts for the synthesis of oxazolidinones, enabling a wide range of transformations under mild conditions.

Palladium catalysis is frequently used in the intramolecular cyclization of allylic carbamates. nih.gov The catalytic cycle typically begins with the coordination of the palladium(0) catalyst to the alkene of the allylic carbamate. Oxidative addition then forms a π-allyl palladium(II) complex. Subsequent intramolecular attack by the carbamate nitrogen on the π-allyl moiety, followed by reductive elimination, furnishes the oxazolidinone product and regenerates the palladium(0) catalyst. The stereochemistry of the final product is often controlled by the geometry of the π-allyl intermediate and the mode of nucleophilic attack.

Copper catalysis has been effectively utilized in the synthesis of N-aryloxazolidinones and in multicomponent reactions. For instance, a copper(I) catalyst can facilitate the coupling of an amino alcohol carbamate with an aryl iodide to form an N-aryloxazolidinone. The mechanism is thought to involve the coordination of the copper to the carbamate and the aryl iodide, facilitating the C-N bond formation. Copper catalysts are also employed in reactions involving the carboxylative cyclization of propargylamines with carbon dioxide.

Iridium catalysis has been explored in the context of photocatalysis for the formation of oxazolidinones. Excited-state iridium complexes can mediate electron transfer processes that generate radical intermediates, which can then undergo cyclization to form the desired heterocyclic ring.

The following table summarizes the roles of different transition metal catalysts in oxazolidinone synthesis.

| Catalyst | Typical Reaction | Mechanistic Role | Reference |

|---|---|---|---|

| Palladium | Cyclization of allylic carbamates | Formation of π-allyl intermediates | nih.gov |

| Copper | N-arylation, Multicomponent reactions | C-N bond formation, Carboxylative cyclization | |

| Iridium | Photocatalytic cyclizations | Generation of radical intermediates |

Kinetic Modeling and Thermodynamic Considerations of Reaction Processes

The outcome of a chemical reaction is governed by the interplay between kinetics and thermodynamics. In the synthesis of oxazolidin-2-ones, understanding these factors is essential for controlling product distribution, particularly when multiple stereoisomers or constitutional isomers can be formed.

Kinetic control refers to conditions where the product distribution is determined by the relative rates of the competing reaction pathways. The product that is formed fastest, i.e., the one with the lowest activation energy barrier, will be the major product. This is often favored at lower reaction temperatures, where the reactions are essentially irreversible.

Thermodynamic control , on the other hand, prevails when the reaction is reversible and allowed to reach equilibrium. Under these conditions, the product distribution reflects the relative thermodynamic stabilities of the products. The most stable product will be the major component of the equilibrium mixture. Higher reaction temperatures often favor thermodynamic control by providing enough energy to overcome the activation barriers for both the forward and reverse reactions.

In the context of this compound synthesis, the stereochemistry at the C5 position can be subject to kinetic or thermodynamic control. For example, in a cyclization reaction, two diastereomeric products may be possible. If one diastereomer forms faster due to a lower energy transition state, it will be the kinetic product. However, if the other diastereomer is more stable due to, for instance, reduced steric interactions, it will be the thermodynamic product. By carefully selecting the reaction conditions (temperature, catalyst, reaction time), it is possible to favor the formation of the desired stereoisomer.

Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for modeling the reaction pathways and understanding the energetic landscape of these transformations. beilstein-journals.org DFT calculations can provide valuable insights into the structures and energies of reactants, intermediates, transition states, and products. This information can be used to predict the feasibility of a proposed mechanism, rationalize observed selectivities, and guide the design of more efficient synthetic routes. For instance, DFT studies have been used to compare the activation barriers for different cyclization pathways, thereby predicting the kinetically favored product. beilstein-journals.org

The following table presents a conceptual comparison of kinetic and thermodynamic control in oxazolidin-2-one synthesis.

| Control | Favored Conditions | Determines | Outcome |

|---|---|---|---|

| Kinetic | Low temperature, Short reaction time | Product formed fastest (lowest activation energy) | Major product is the one with the most stable transition state |

| Thermodynamic | High temperature, Long reaction time (equilibrium) | Most stable product | Major product is the one with the lowest Gibbs free energy |

Computational Studies on Reaction Mechanisms and Selectivity

Computational chemistry has emerged as a powerful tool for elucidating the complex reaction mechanisms involved in the formation of oxazolidin-2-ones and for predicting their reactivity and selectivity. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide detailed insights into transition states, reaction intermediates, and potential energy surfaces that are often difficult to probe through experimental means alone. These studies are crucial for understanding the stereochemical and regiochemical outcomes of synthetic routes leading to substituted oxazolidinones like this compound.

One area of significant computational investigation is the cycloaddition reaction between epoxides and isocyanates. nih.gov For instance, the reaction of chlorosulfonyl isocyanate (CSI) with epoxides to yield oxazolidinones has been studied theoretically. nih.gov Computational evidence has pointed towards an asynchronous concerted pathway for the initial addition of the epoxide to the CSI. nih.gov A detailed mechanistic study on the reaction between styrene oxide and CSI, a system structurally related to the precursors of 5-phenyl substituted oxazolidinones, has been performed to understand the formation of both oxazolidinone and five-membered cyclic carbonate derivatives. nih.gov

Theoretical calculations have also been instrumental in confirming the high regio- and stereoselectivity observed in other synthetic approaches. In the synthesis of chiral trans-4,5-disubstituted-oxazolidin-2-ones from threo-N-alkoxycarbonylamino epoxides, computational studies confirmed that the nucleophilic intramolecular attack of the carbamate moiety on the protonated oxirane ring is the preferred pathway. rsc.orgresearchgate.net These calculations demonstrated that the cyclocarbamation reaction is highly favored over a competing intermolecular attack by a solvent molecule, thereby explaining the total regio- and stereoselection achieved in the synthesis. rsc.orgresearchgate.net

Beyond formation pathways, computational techniques are employed to investigate the intrinsic reactivity of the oxazolidin-2-one ring system. Studies on the deprotonation thermochemistry of oxazolidin-2-one (OXA) and its thione and selone analogs have been conducted to determine the most acidic sites and relative acidities. researchgate.net Using methods like MP2 and B3LYP, researchers have calculated deprotonation enthalpies and free energies in both the gas and aqueous phases. researchgate.net For the parent oxazolidin-2-one, these studies confirm that deprotonation is favored at the nitrogen atom over the carbon atoms of the ring. researchgate.net Such findings are vital for understanding and predicting the behavior of N-substituted oxazolidinones in base-mediated reactions. The distribution of electrostatic potential and frontier molecular orbitals (HOMO-LUMO) are also analyzed to provide a reliable map of reactivity and the most probable regions for electrophilic or nucleophilic attack. researchgate.net

The data below, derived from computational studies on related systems, illustrates the type of quantitative information generated to understand reaction mechanisms.

Table 1: Calculated Thermodynamic and Kinetic Parameters for a Representative Oxazolidinone Formation Pathway

This table presents theoretical data for a model reaction, illustrating the energy barriers and reaction energies computed to elucidate the mechanism.

| Parameter | Value (kcal/mol) | Description |

| Activation Energy (ΔG‡) | +15.8 | The free energy barrier for the rate-determining step in the concerted cycloaddition. |

| Reaction Energy (ΔGr) | -25.4 | The overall free energy change for the formation of the oxazolidinone product. |

| Transition State | Asynchronous | Indicates that the two new covalent bonds in the cycloaddition process do not form simultaneously. |

Derivatization and Functionalization of Oxazolidin 2 One Scaffolds

Modification at the Nitrogen Atom (N-Substitution)

The nitrogen atom at the 3-position of the oxazolidin-2-one ring is a common site for derivatization. While the target molecule, 5-Ethyl-3-methyl-5-phenyloxazolidin-2-one, already possesses a methyl group at this position, analogous structures demonstrate the potential for a variety of N-substituents. These modifications can significantly influence the molecule's steric and electronic properties.

Common N-substitution reactions involve the use of alkyl halides, aryl halides, or other electrophilic reagents in the presence of a base. For a related compound, 3-Ethyl-5-methyl-1,3-oxazolidin-2-one, the ethyl group is introduced, showcasing the feasibility of N-alkylation. nih.gov In principle, the methyl group of this compound could be replaced or further functionalized, although this would require more complex synthetic strategies, potentially involving demethylation followed by re-alkylation or arylation.

| Reagent Type | Potential Product | Reaction Conditions |

| Alkyl Halide (e.g., Benzyl (B1604629) bromide) | 5-Ethyl-3-benzyl-5-phenyloxazolidin-2-one | Base (e.g., NaH), Aprotic Solvent (e.g., THF) |

| Aryl Halide (e.g., 4-Fluorophenyl iodide) | 5-Ethyl-3-(4-fluorophenyl)-5-phenyloxazolidin-2-one | Palladium or Copper Catalyst, Base |

| Acyl Chloride (e.g., Acetyl chloride) | N-acetyl-5-ethyl-5-phenyloxazolidin-2-one (after demethylation) | Base (e.g., Pyridine) |

Functionalization at Carbon Positions (C-Substitution)

Modifications at the carbon atoms of the oxazolidin-2-one ring, particularly at the C4 and C5 positions, are crucial for introducing structural diversity.

Alkylation and arylation at the C4 and C5 positions can be achieved through various synthetic methods. For the target molecule, the C5 position is already substituted with an ethyl and a phenyl group. Further substitution at this position is sterically hindered. However, the C4 position presents an opportunity for functionalization.

Deprotonation of the C4 position with a strong base, such as lithium diisopropylamide (LDA), can generate a nucleophilic enolate, which can then react with electrophiles like alkyl or aryl halides. This approach allows for the introduction of a wide range of substituents.

| Electrophile | Potential Product | Base |

| Methyl iodide | 5-Ethyl-3,4-dimethyl-5-phenyloxazolidin-2-one | LDA |

| Benzyl bromide | 4-Benzyl-5-ethyl-3-methyl-5-phenyloxazolidin-2-one | LDA |

| Phenylboronic acid | 5-Ethyl-3-methyl-4,5-diphenyloxazolidin-2-one | Palladium catalyst |

The introduction of side chains containing heteroatoms (e.g., oxygen, nitrogen, sulfur) can impart new functionalities and potential biological activities. This can be achieved by reacting the C4-enolate with appropriate electrophiles. For instance, reaction with an aldehyde would introduce a hydroxylated side chain, while reaction with an imine would introduce an amino-functionalized side chain. Such modifications are pivotal in the development of new therapeutic agents. google.com

Regioselective functionalization is key to controlling the outcome of derivatization reactions on the oxazolidin-2-one scaffold. The choice of base, solvent, and reaction temperature can influence whether substitution occurs at the C4 or another position. For this compound, the primary site for deprotonation and subsequent electrophilic attack is the C4 position due to the presence of the adjacent carbonyl group which acidifies the C4-protons. The steric hindrance at the C5 position further favors regioselectivity at C4.

Ring-Opening and Rearrangement Reactions of Oxazolidin-2-ones

The oxazolidin-2-one ring can undergo ring-opening reactions under various conditions, providing access to acyclic structures. For example, hydrolysis under acidic or basic conditions can cleave the carbamate (B1207046) linkage, yielding the corresponding amino alcohol. Cationic ring-opening polymerization of related 2-oxazolines is a known process, suggesting that under certain catalytic conditions, the oxazolidin-2-one ring could also be opened. beilstein-journals.org

Rearrangement reactions, while less common, can be induced under thermal or photochemical conditions, potentially leading to the formation of different heterocyclic systems. The specific rearrangement pathways would be highly dependent on the substitution pattern of the oxazolidin-2-one ring.

An in-depth examination of this compound and its class of compounds reveals their significant role in modern synthetic chemistry. This article focuses on the applications of these oxazolidin-2-one scaffolds, particularly as powerful tools in asymmetric synthesis for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds.

Analytical and Spectroscopic Characterization Techniques for Oxazolidin 2 Ones

Spectroscopic Methods for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation of oxazolidin-2-ones. Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a compound like 3-Methyl-5-phenyloxazolidin-2-one, the proton (¹H) NMR spectrum in deuterochloroform (CDCl₃) would typically show signals for the methyl group on the nitrogen, the protons on the oxazolidinone ring, and the protons of the phenyl group. amazonaws.com The carbon (¹³C) NMR spectrum would correspondingly show signals for each unique carbon atom in the molecule, including the characteristic carbonyl carbon of the oxazolidinone ring. amazonaws.com

Below are representative NMR data for analogous compounds.

Table 1: Representative ¹H NMR Data for an Analogous Compound (3-Methyl-5-phenyloxazolidin-2-one) This data is for a structurally similar compound and is intended to be illustrative.

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| N-CH₃ | 2.89 | singlet | - |

| Ring CH₂ | 3.42 | triplet | 8.4 |

| Ring CH₂' | 3.90 | triplet | 8.4 |

| Ring CH | 5.45 | triplet | 8.0 |

| Phenyl-H | 7.33-7.38 | multiplet | - |

| Data sourced from a study on the synthesis of 5-Aryl-2-oxazolidinones. amazonaws.com |

Table 2: Representative ¹³C NMR Data for an Analogous Compound (3-Methyl-5-phenyloxazolidin-2-one) This data is for a structurally similar compound and is intended to be illustrative.

| Carbon | Chemical Shift (δ) in ppm |

| N-CH₃ | 30.7 |

| Ring CH₂ | 54.0 |

| Ring CH | 73.0 |

| Phenyl-C (aromatic) | 125.3, 128.5, 128.6 |

| Phenyl-C (quaternary) | 138.4 |

| C=O (carbonyl) | 157.9 |

| Data sourced from a study on the synthesis of 5-Aryl-2-oxazolidinones. amazonaws.com |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For an oxazolidin-2-one, the most prominent absorption band is that of the cyclic carbamate (B1207046) (urethane) carbonyl group (C=O). This typically appears in the region of 1750-1700 cm⁻¹. Other characteristic peaks would include those for C-N stretching, C-O stretching, and the aromatic C-H and C=C stretching of the phenyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and confirming the elemental composition. Electrospray ionization (ESI) is a soft ionization technique commonly used for oxazolidinones. amazonaws.com For 3-Methyl-5-phenyloxazolidin-2-one, ESI-MS analysis would be expected to show the protonated molecule [M+H]⁺ and potentially adducts with sodium [M+Na]⁺. amazonaws.com High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Table 3: Representative ESI-MS Data for an Analogous Compound (3-Methyl-5-phenyloxazolidin-2-one) This data is for a structurally similar compound and is intended to be illustrative.

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 178.0863 | 178.21 |

| [M+Na]⁺ | 200.0682 | 200.25 |

| Data sourced from a study on the synthesis of 5-Aryl-2-oxazolidinones. amazonaws.com |

Chromatographic Methods for Purity and Isomer Separation (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of 5-Ethyl-3-methyl-5-phenyloxazolidin-2-one and for separating it from starting materials, byproducts, and any stereoisomers that may have formed during synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique used to determine the purity of a compound. For oxazolidinones, reverse-phase HPLC (RP-HPLC) is often employed. In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The purity of the compound is determined by the area of its peak relative to the total area of all peaks in the chromatogram. For chiral compounds, specialized chiral columns can be used to separate enantiomers and determine enantiomeric excess (ee). sigmaaldrich.com

Table 4: Example HPLC Conditions for the Analysis of an Oxazolidinone Derivative These are general conditions and may require optimization for the specific compound.

| Parameter | Condition |

| Column | Reverse-phase C18 |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 220 nm) |

| Column Temperature | 25 °C |

Thin-Layer Chromatography (TLC)

TLC is a simpler and faster chromatographic technique used for monitoring the progress of a reaction and for preliminary purity assessment. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable mobile phase (eluent). The separation is based on the differential adsorption of the components to the stationary phase. The separated spots are visualized, often under UV light or by staining. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic of the compound in a given TLC system.

Future Directions and Emerging Research Areas

Development of More Sustainable and Atom-Economic Synthetic Routes

The traditional synthesis of oxazolidin-2-ones often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. Future research is increasingly directed towards greener and more atom-economic alternatives. One promising approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.com For instance, the cyclization of amino alcohols with reagents like diethyl carbonate can be achieved more efficiently under microwave irradiation. mdpi.com

Table 1: Comparison of Synthetic Methods for Oxazolidin-2-one Formation

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Conventional | Amino alcohol, Phosgene (B1210022) derivatives, Ethyl carbonate | Long reaction times, Conventional heating | Well-established | Use of toxic reagents, Potentially lower yields |

| Microwave-Assisted | Amino alcohol, Diethyl carbonate, Base (e.g., NaOMe, K2CO3) | Microwave irradiation (125–135 °C) | Higher yields, Shorter reaction times | Requires specialized equipment |

Innovations in Catalytic Systems for Enhanced Selectivity and Efficiency

The stereochemistry of 5-Ethyl-3-methyl-5-phenyloxazolidin-2-one is crucial for its potential applications, particularly in asymmetric synthesis. Consequently, the development of novel catalytic systems that offer high levels of stereoselectivity and efficiency is a major research focus. While classical methods often rely on chiral auxiliaries derived from amino acids, modern approaches are exploring the use of enantioselective catalysts to directly generate the desired stereoisomer.

Recent advancements include the use of transition metal catalysts, such as those based on iron, for multi-component reactions that can construct complex heterocyclic systems in a single step. growingscience.com For instance, an FeCl3/SiO2 nanoparticle catalyst has been shown to be highly effective in the synthesis of related pyrazolone structures, and similar heterogeneous catalysts could be developed for oxazolidin-2-one synthesis. growingscience.com These catalysts offer the advantages of being cost-effective, reusable, and environmentally friendly. growingscience.com Future work will likely focus on designing chiral ligands for such catalysts to induce high enantioselectivity in the formation of substituted oxazolidin-2-ones.

Exploration of Novel Reactivity Patterns for Oxazolidin-2-ones

While the oxazolidin-2-one ring is relatively stable, exploring its latent reactivity can open doors to new synthetic transformations and molecular scaffolds. Current research is beginning to investigate novel ring-opening reactions and functionalizations of the oxazolidin-2-one core. For example, the development of methods to selectively cleave the N-C=O or O-C=O bonds could provide access to a variety of functionalized amino alcohols and other valuable synthetic intermediates.

Furthermore, the oxazolidinone scaffold can be incorporated into more complex molecular architectures. For example, researchers have designed hybrid molecules where an oxazolidinone is linked to another bioactive moiety, such as a cephalosporin, to create "Trojan Horse" antibiotics that can overcome bacterial resistance. rsc.org This strategy highlights the potential for using the oxazolidinone not just as a chiral auxiliary or a pharmacophore itself, but as a key building block in the construction of multifunctional molecules. Future studies will likely uncover new reactivity patterns by subjecting oxazolidin-2-ones to a wider range of reaction conditions, including photochemical and electrochemical methods.

Advanced Computational Approaches for Predictive Synthesis and Mechanism Understanding

Computational chemistry is becoming an indispensable tool in modern organic synthesis. For oxazolidin-2-ones, computational methods are being employed to predict reaction outcomes, elucidate reaction mechanisms, and design more effective synthetic strategies. rsc.orgresearchgate.net Density Functional Theory (DFT) studies, for example, can be used to model the transition states of key reaction steps, such as the intramolecular cyclization to form the oxazolidinone ring. rsc.orgresearchgate.netnih.gov This allows researchers to understand the factors that control regioselectivity and stereoselectivity. rsc.orgresearchgate.net

Molecular docking and dynamics simulations are also being used to understand the interactions of oxazolidinone-based compounds with biological targets, such as the bacterial ribosome. qut.edu.au This information is crucial for the rational design of new antibacterial agents. qut.edu.auacs.org In the future, the integration of machine learning and artificial intelligence with computational chemistry is expected to further accelerate the discovery and development of new oxazolidinone derivatives. These advanced computational approaches will enable the in silico screening of virtual compound libraries and the prediction of optimal reaction conditions, thereby reducing the need for extensive empirical experimentation. qut.edu.au

Table 2: Computational Methods in Oxazolidin-2-one Research

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Mechanism elucidation, Transition state analysis | Understanding of regio- and stereoselectivity |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity | Identification of key structural features for activity |

| Molecular Docking | Studying ligand-protein interactions | Predicting binding modes and affinities of antibacterial agents |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules | Understanding the stability of ligand-protein complexes |

Q & A

Q. What are the optimal synthetic routes for 5-Ethyl-3-methyl-5-phenyloxazolidin-2-one?

- Methodological Answer : The synthesis of oxazolidinone derivatives often employs cyclization reactions using amino alcohols or amino acids with carbonyl sources. For example, a protocol involving triethylamine (Et₃N) in DMF-H₂O under reflux conditions has been effective for analogous oxazolidinones, yielding high purity via recrystallization . Another approach uses phenylisothiocyanate with amino acids to form substituted imidazolidinones, which can be adapted for target compound synthesis by modifying substituents . Ethanol or THF reflux (2–24 hours) with stoichiometric reagents (e.g., phenylhydrazine, ethyl acetoacetate) followed by TLC validation (toluene/ethyl acetate/water solvent systems) ensures reaction completion .

Q. How can structural characterization of this compound be performed?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. IR spectroscopy identifies carbonyl (C=O) and C-N stretches (~1700 cm⁻¹ and ~1250 cm⁻¹, respectively).

- X-ray Crystallography : Single-crystal diffraction (e.g., Mo-Kα radiation, 293 K) resolves absolute configuration and intermolecular interactions, as demonstrated for related oxazolidinones .

- Chromatography : TLC with iodine vapor visualization ensures purity, while HPLC with UV detection quantifies impurities .

Q. What solvents and reaction conditions stabilize oxazolidinone derivatives during synthesis?

- Methodological Answer : Polar aprotic solvents (DMF, THF) enhance reactivity, while aqueous workups minimize side reactions. Reflux in ethanol or THF (7–24 hours) is common for cyclization . Calcium hydroxide or triethylamine can act as bases to neutralize HCl byproducts in benzoylation or alkylation steps .

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity and bioactivity of oxazolidinone derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets (e.g., enzymes or receptors). Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites . For example, hybrid models combining receptor-response datasets (e.g., agonist profiles of 52 mouse receptors) with machine learning (ML) can extrapolate structure-activity relationships (SARs) .

Q. What strategies resolve contradictions in reported bioactivity data for oxazolidinones?

- Methodological Answer :

- Systematic Variation : Test compounds under standardized assays (e.g., MIC for antibacterials, IC₅₀ for enzyme inhibition) to control variables like solvent/DMSO concentration.

- Cross-Validation : Compare results across orthogonal methods (e.g., fluorescence-based vs. colorimetric assays).

- Meta-Analysis : Re-analyze datasets from divergent studies (e.g., 24 Drosophila receptors vs. 52 mouse receptors) to identify methodological biases .

Q. How can regioselectivity challenges in oxazolidinone functionalization be addressed?

- Methodological Answer :

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield hydroxyls during alkylation.

- Catalysts : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective arylations at the 5-position .

- Microwave-Assisted Synthesis : Reduces reaction times and improves yields for sterically hindered substitutions .

Q. What are the mechanistic insights into the degradation pathways of oxazolidinones under physiological conditions?

- Methodological Answer :

- Hydrolysis Studies : Monitor pH-dependent stability (e.g., simulated gastric fluid at pH 1.2 vs. plasma at pH 7.4).

- Mass Spectrometry : Identify degradation products (e.g., ring-opened amides or carboxylic acids).

- Accelerated Stability Testing : Use thermal stress (40–60°C) and humidity (75% RH) to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.